Fmoc-D-Arg(Pmc)-OH Fmoc-D-Arg(Pmc)-OH
Brand Name: Vulcanchem
CAS No.: 157774-30-6
VCID: VC21540681
InChI: InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Molecular Formula: C35H42N4O7S
Molecular Weight: 662.8 g/mol

Fmoc-D-Arg(Pmc)-OH

CAS No.: 157774-30-6

Cat. No.: VC21540681

Molecular Formula: C35H42N4O7S

Molecular Weight: 662.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Arg(Pmc)-OH - 157774-30-6

CAS No. 157774-30-6
Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
IUPAC Name (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1
Standard InChI Key QTWZCODKTSUZJN-GDLZYMKVSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Canonical SMILES CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)CCC(O2)(C)C

Chemical Properties and Structure

Structural Characteristics

Fmoc-D-Arg(Pmc)-OH features the D-isomer of arginine with the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function and the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group protecting the guanidino side chain. The compound's systematic IUPAC name is (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid .

Physicochemical Properties

Fmoc-D-Arg(Pmc)-OH exhibits specific physicochemical characteristics that are essential for understanding its behavior in chemical synthesis and applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fmoc-D-Arg(Pmc)-OH

PropertyValueSource
PubChem CID10963377
CAS Number157774-30-6
Molecular FormulaC₃₅H₄₂N₄O₇S
Molecular Weight662.8 g/mol
Creation Date (PubChem)2006-10-26
Modification Date (PubChem)2025-02-22

Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs, including:

  • N-Alpha-Fmoc-N-g-(2,2,5,7,8-pentamethyl-chroman-6-sulfonyl)-D-arginine

  • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-5-[N'-(2,2,5,7,8-PENTAMETHYL-3,4-DIHYDRO-1-BENZOPYRAN-6-YLSULFONYL)CARBAMIMIDAMIDO]PENTANOIC ACID

  • (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(3-(2,2,5,7,8-pentamethylchroman-6-ylsulfonyl)guanidino)pentanoic acid

Role in Peptide Synthesis

Strategic Importance of Protecting Groups

Fmoc-D-Arg(Pmc)-OH exemplifies the principle of orthogonal protection in peptide synthesis. The orthogonality refers to the ability to selectively remove one protecting group without affecting others. In this compound, the Fmoc group can be removed under basic conditions, typically using piperidine or other secondary amines, while the Pmc group remains stable. Conversely, the Pmc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), while being stable to basic conditions used for Fmoc removal.

This orthogonal protection strategy enables the controlled, stepwise synthesis of complex peptides with multiple functional groups that require different protection and deprotection conditions .

Challenges in Deprotection

The conventional deprotection of Fmoc groups using secondary amines can present challenges, particularly when working with peptides containing sensitive functional groups. As noted in recent research, the highly electrophilic byproduct of Fmoc deprotection, dibenzofulvene (Dbf), can induce various side reactions by capturing nucleophiles . This becomes especially problematic in peptide synthesis where an excess of the nitrogenous base is needed for complete Fmoc removal and quenching of the resulting Dbf.

Alternative deprotection strategies have been developed to address these challenges. For instance, Pd-promoted catalytic hydrogenation under mildly acidic conditions has been shown to effectively remove Fmoc groups while suppressing unwanted side reactions. This approach produces a non-nucleophilic ammonium salt immediately upon Fmoc deprotection, thereby preventing undesired side products .

Comparison with Related Compounds

Structural Analogues

To better understand the unique properties and applications of Fmoc-D-Arg(Pmc)-OH, it is instructive to compare it with related compounds that feature different protecting groups or amino acid configurations.

Table 2: Comparison of Fmoc-D-Arg(Pmc)-OH with Related Compounds

PropertyFmoc-D-Arg(Pmc)-OHFmoc-D-Arg(Pbf)-OHFmoc-Homoarg(Pmc)-OH
CAS Number157774-30-6 187618-60-6 214852-52-5
Molecular Weight662.8 g/mol 648.8 g/mol 676.8 g/mol
Side Chain ProtectionPmcPbfPmc
Amino AcidD-ArginineD-ArginineL-Homoarginine
ConfigurationDDL
Carbon Chain LengthStandardStandardExtended by one carbon

Fmoc-D-Arg(Pbf)-OH

Fmoc-D-Arg(Pbf)-OH is a closely related compound that differs from Fmoc-D-Arg(Pmc)-OH only in the protecting group used for the guanidino side chain. It employs the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group instead of Pmc. This derivative has been extensively used in the preparation of antimicrobial peptide analogs and has shown promising applications in developing peptides with enhanced biological activities .

Research has demonstrated that substituting D-arginine for D-lysine in antimicrobial peptides can improve membrane permeability and increase mitochondrial accumulation. Additionally, a cyclic dipeptide containing D-arginine has exhibited both antifungal activity and significant action against breast cancer .

Fmoc-Homoarg(Pmc)-OH

Fmoc-Homoarg(Pmc)-OH features L-homoarginine instead of D-arginine, with homoarginine containing an extended carbon chain compared to standard arginine. This compound shares the same protecting groups (Fmoc and Pmc) as Fmoc-D-Arg(Pmc)-OH but differs in both the amino acid identity and stereochemistry. The molecular weight of Fmoc-Homoarg(Pmc)-OH is slightly higher at 676.8 g/mol compared to 662.8 g/mol for Fmoc-D-Arg(Pmc)-OH .

Applications in Peptide Research

Enhanced Bioavailability and Stability

D-arginine has demonstrated value in enhancing the bioavailability of peptide therapeutics. In research on the antimicrobial peptide oncocin, replacing two L-Arg residues with D-Arg increased the bioavailability from 25 minutes to over 8 hours while simultaneously improving antibacterial activity . This dramatic improvement in pharmacokinetic properties highlights the substantial benefits that can be achieved through strategic incorporation of D-amino acids in peptide design.

Anticancer and Antifungal Applications

A cyclic dipeptide containing D-arginine, isolated from Bacillus cereus, has demonstrated dual functionality with both antifungal activity and significant action against breast cancer . This suggests that peptides incorporating D-arginine may offer versatile therapeutic applications spanning multiple disease categories.

Advanced Deprotection Strategies

Conventional vs. Alternative Deprotection Methods

Conventional Fmoc deprotection typically employs basic conditions using secondary amines such as piperidine, diethylamine, or morpholine. While effective, this approach can be problematic when working with peptides containing sensitive electrophilic groups. The highly electrophilic byproduct of Fmoc deprotection, dibenzofulvene, can induce various side reactions by capturing nucleophiles present in the reaction mixture .

Recent research has explored alternative deprotection strategies to address these limitations. One innovative approach involves Fmoc deprotection using hydrogenolysis under mildly acidic conditions. This method offers significant advantages for the synthesis of sensitive peptides, particularly those containing reactive electrophilic groups .

Hydrogenolysis Under Acidic Conditions

The novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has proven particularly valuable for the synthesis of sensitive peptides such as Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK). This approach effectively addresses challenges associated with conventional deprotection methods.

The inclusion of acid within the hydrogenation process serves two crucial functions:

  • It produces a non-nucleophilic ammonium salt immediately upon Fmoc deprotection, thereby suppressing undesired side products

  • It effectively prevents unwanted reduction of ketone functional groups to secondary alcohols

This strategically designed deprotection pathway demonstrates how the development of orthogonal protection and deprotection methods continues to advance the field of peptide chemistry, enabling the synthesis of increasingly complex and sensitive peptide structures.

Current Research Trends

Expanding Protection Group Versatility

Current research in peptide chemistry emphasizes the development of more versatile and selective protection strategies. The concept of "tunable orthogonality" in protecting groups is gaining prominence, particularly for late-stage synthesis of complex peptides. This approach adds flexibility to synthetic design and implementation by allowing chemists to select from a broader range of deprotection conditions tailored to specific synthetic challenges .

For compounds like Fmoc-D-Arg(Pmc)-OH, research continues to explore optimal deprotection conditions that maintain the integrity of sensitive functional groups while ensuring complete removal of protecting groups.

Application in Bioactive Peptide Development

D-arginine containing peptides have shown promising applications in developing antimicrobial agents with enhanced properties. The substitution of L-amino acids with their D-counterparts has emerged as a valuable strategy for improving pharmacokinetic properties, including increased resistance to enzymatic degradation and enhanced bioavailability .

The continued exploration of D-arginine derivatives in peptide synthesis is likely to yield new therapeutics with improved stability and efficacy profiles compared to conventional L-amino acid peptides.

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